

# Technical Safety & Toxicity Guide: 2-Butylhexanol

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## Compound of Interest

Compound Name: 2-Butylhexanol

CAS No.: 2768-15-2

Cat. No.: B1265585

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## Executive Summary & Substance Identity

2-Butyl-1-hexanol (CAS 2768-15-2) is a branched C10 fatty alcohol, structurally classified as a Guerbet alcohol. While less ubiquitous than its isomer 2-propylheptanol (2-PH), it serves as a critical intermediate in the synthesis of surfactants, plasticizers, and specialized solvents.

For drug development professionals, the safety profile of **2-butylhexanol** is defined by its lipophilicity and its metabolic conversion to 2-butylhexanoic acid. Unlike short-chain branched acids (e.g., valproic acid), the metabolic products of **2-butylhexanol** exhibit a significantly reduced teratogenic potential, a distinction crucial for pharmaceutical risk assessment.

## Chemical Identity Table[1][2]

Parameter	Data
Chemical Name	2-Butyl-1-hexanol
CAS Number	2768-15-2
Synonyms	2-Butylhexyl alcohol; Iso-decanol (isomer specific); Guerbet Alcohol C10
Molecular Formula	C <sub>10</sub> H <sub>22</sub> O
Molecular Weight	158.28 g/mol
LogP (Predicted)	~4.2 - 4.5 (High Lipophilicity)
Physical State	Clear, colorless liquid

## Toxicological Profile: A Read-Across Approach

Note on Data Sources: Direct toxicological datasets for pure 2-butyl-1-hexanol are limited. The following safety assessment utilizes a Read-Across methodology validated by OECD SIDS and ECHA, primarily deriving data from the structural surrogate 2-Propylheptanol (CAS 10042-59-8) and the Isodecanol category. These molecules share identical molecular weights, functional groups, and metabolic pathways.

### Acute Toxicity & Local Effects

The acute systemic toxicity of **2-butylhexanol** is low. The primary safety concern for laboratory handling is local irritation, driven by the molecule's ability to defat skin membranes due to its high lipophilicity.

Endpoint	Result (Read-Across)	Classification (GHS/CLP)
Acute Oral Toxicity	LD50 > 2,000 mg/kg (Rat)	Not Classified
Acute Dermal Toxicity	LD50 > 2,000 mg/kg (Rabbit)	Not Classified
Skin Irritation	Moderate Irritant	Skin Irrit. 2 (H315)
Eye Irritation	Irritating to Severe	Eye Irrit. 2 (H319) or Eye Dam. 1
Skin Sensitization	Non-Sensitizing (Buehler Test)	Not Classified

Mechanism of Irritation: The C10 alkyl chain facilitates penetration into the stratum corneum, disrupting lipid bilayers. This "solvent action" leads to barrier compromise, manifesting as erythema and edema (OECD 404).

## Systemic Toxicity & Metabolism

Metabolic Pathway: Upon absorption (oral or dermal), **2-butylhexanol** undergoes rapid oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form 2-butylhexanoic acid. This acid is subsequently conjugated (glucuronidation) and excreted in urine.

Hepatotoxicity (Rodent Specific): Repeated dose studies (90-day, Rat) for C10 branched alcohols reveal the liver as the target organ.<sup>[1]</sup>

- Effect: Increased liver weight and peroxisome proliferation.
- NOAEL: ~150 mg/kg/day.
- Relevance: Peroxisome proliferation is mediated by PPAR $\alpha$  activation, a mechanism highly specific to rodents and considered of low relevance to human health.

Genotoxicity:

- In Vitro: Negative in Ames Test (*Salmonella typhimurium*) and Chromosome Aberration assays.

- In Vivo: Negative in Micronucleus test.

## Reproductive & Developmental Safety (Critical Distinction)

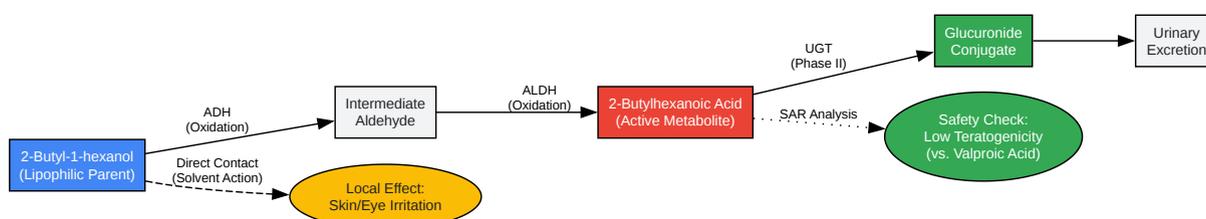
A key concern for branched organic acids is structural similarity to Valproic Acid (VPA), a known teratogen.[2]

- VPA Structure: 2-propylpentanoic acid (C8 total).
- **2-Butylhexanol** Metabolite: 2-butylhexanoic acid (C10 total).

Safety Insight: Structure-Activity Relationship (SAR) studies indicate that increasing the chain length reduces teratogenicity. While VPA and 2-propylhexanoic acid cause significant neural tube defects, 2-butylhexanoic acid shows a markedly improved safety profile, with effects limited to minor skeletal variations (e.g., lumbar ribs) at high doses, rather than gross malformations.

## Visualization: Metabolic & Safety Logic

The following diagram illustrates the metabolic fate of **2-butylhexanol** and the decision logic for safety classification.



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Caption: Metabolic activation pathway of **2-butylhexanol** to its acid metabolite, highlighting phase II detoxification and safety checkpoints.

## Experimental Protocols

### Protocol A: Assessment of Skin Irritation (In Vitro Reconstruction)

Standard: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). Rationale: Ethical replacement for animal testing (Draize test), highly relevant for lipophilic solvents like **2-butylhexanol**.

Workflow:

- Acclimatization: Incubate Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™) overnight at 37°C, 5% CO<sub>2</sub>.
- Dosing: Apply 25 µL of undiluted **2-butylhexanol** topically to the tissue surface.
  - Control (+): 5% SDS.[3]
  - Control (-): DPBS.
- Exposure: Incubate for 35 minutes at room temperature (wetting phase) followed by 25 minutes at 37°C (total 60 min).
- Washing: Rinse tissues 15x with DPBS to remove residual alcohol.
- Post-Incubation: Incubate for 42 hours to allow cytokine release/cell death induction.
- Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours.
  - Mechanism:[4][5][6] Viable mitochondria reduce MTT to purple formazan.
- Extraction: Extract formazan with isopropanol.
- Quantification: Measure OD at 570 nm.
  - Criteria: If tissue viability ≤ 50% relative to negative control, classify as Irritant (Category 2).

## Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Rationale: To determine the rate of conversion to 2-butylhexanoic acid in a drug discovery context.

- Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
- Pre-incubation: Add **2-butylhexanol** (final conc. 1  $\mu$ M) and incubate for 5 min at 37°C.
- Initiation: Add NADPH-generating system (1 mM NADP<sup>+</sup>, 5 mM G6P, G6PDH).
- Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
- Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
  - Monitor: Depletion of parent (**2-butylhexanol**) and appearance of acid metabolite (m/z transition specific to C10 acid).

## Environmental Fate & Handling

Aquatic Toxicity:

- Acute Fish (LC50): 10–100 mg/L (*Oncorhynchus mykiss*).<sup>[4][6]</sup>
- Chronic: Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).<sup>[7]</sup>
- Note: Due to low water solubility, prepare Water Accommodated Fractions (WAF) for accurate ecotox testing.

Handling & Storage:

- PPE: Nitrile rubber gloves (breakthrough time > 480 min). Safety goggles are mandatory due to severe eye irritation potential.

- Storage: Store in cool, dry, well-ventilated areas. Avoid strong oxidizing agents (e.g., perchlorates, peroxides) to prevent exothermic oxidation.

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